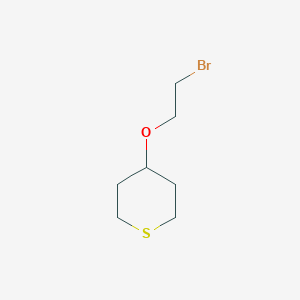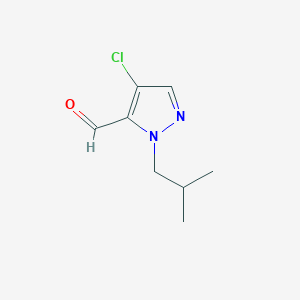
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TQ, and it belongs to the quinoxaline family of compounds. The unique structure of TQ has made it a subject of interest in the field of medicinal chemistry, where it has been studied for its potential therapeutic properties.
Applications De Recherche Scientifique
Metal-Free C3-Alkoxycarbonylation
A study by Xie et al. (2019) developed a facile protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones. This method employs K2S2O8 as an oxidant in metal- and base-free conditions, demonstrating an efficient route for synthesizing bioactive motifs in natural products and synthetic drugs (Xie et al., 2019).
Antimicrobial Activity
Refaat et al. (2004) synthesized various 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and evaluated their antimicrobial activity in vitro. The study found that selected compounds exhibited antimicrobial activity, with some showing broad spectrum effectiveness (Refaat et al., 2004).
Ultraviolet Spectrum Analysis
Yang et al. (2003) explored the ultraviolet spectrometry of 2(1H)-quinoxalin-2-one derivatives, revealing their potential as highly active fungicides, neuroprotectants for cerebral ischemia, and selective antagonists for specific receptors. The study indicates the structural versatility and functional potential of these compounds (Yang et al., 2003).
Neuroprotective and Inhibitory Activities
Sheardown et al. (1990) found that 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxalinedione analog, acts as a potent and selective inhibitor for the quisqualate subtype of the glutamate receptor. It demonstrated neuroprotective effects against global ischemia, underscoring its therapeutic potential in neurological conditions (Sheardown et al., 1990).
Synthesis and Biological Evaluation
Novel synthesis methods and the biological evaluation of quinoxaline derivatives have been explored in various studies. These derivatives have been assessed for their antimicrobial, anticancer, and anti-inflammatory activities, demonstrating the chemical diversity and potential therapeutic applications of quinoxaline-2-one compounds. For example, Rajanarendar et al. (2010) synthesized pyrimido[4,5-b]quinolin-5-ones and evaluated their antimicrobial and mosquito larvicidal activities, highlighting the utility of these compounds in addressing public health concerns (Rajanarendar et al., 2010).
Propriétés
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDTUZNBSNKUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
CAS RN |
118136-71-3 |
Source


|
| Record name | 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)


![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)
![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)


![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)
